1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea (EOPU) is a small molecule inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO) which is involved in the regulation of immune responses. EOPU is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of a variety of inflammatory and autoimmune diseases.
Aplicaciones Científicas De Investigación
1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea has been studied for its potential therapeutic applications in a variety of diseases. It has been shown to reduce inflammation in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. In addition, this compound has been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth of a variety of human cancer cell lines. Furthermore, this compound has been studied for its potential effects on the immune system, as it has been shown to modulate the expression of a variety of immune mediators.
Mecanismo De Acción
The mechanism of action of 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea is thought to involve the inhibition of IDO, an enzyme involved in the regulation of immune responses. Specifically, this compound binds to the active site of IDO and inhibits its activity, leading to decreased levels of the downstream metabolites of IDO, such as kynurenine and 3-hydroxykynurenine. This inhibition of IDO has been shown to reduce inflammation and modulate the expression of immune mediators.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. In addition, this compound has been shown to modulate the expression of a variety of immune mediators, including cytokines, chemokines, and adhesion molecules. Furthermore, this compound has been shown to inhibit the growth of a variety of human cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea in laboratory experiments has several advantages. First, it is a small molecule inhibitor of IDO, which makes it easy to synthesize and use in experiments. Second, it has been shown to reduce inflammation in animal models of autoimmune diseases, making it a potential therapeutic agent for the treatment of a variety of inflammatory and autoimmune diseases. Finally, it has been shown to modulate the expression of a variety of immune mediators, which makes it a useful tool in studying the immune system.
However, there are some limitations to using this compound in laboratory experiments. First, it is a small molecule inhibitor, which means that its effects may not be as potent as those of larger molecules. Second, it has not been extensively tested in humans, so its safety and efficacy in humans is not yet known. Finally, the long-term effects of this compound on the immune system are not yet fully understood.
Direcciones Futuras
There are a variety of potential future directions for the use of 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea in research. First, further studies could be conducted to investigate the long-term effects of this compound on the immune system. Second, this compound could be tested in clinical trials to assess its safety and efficacy in humans. Third, this compound could be used in combination with other small molecules or larger molecules to investigate synergistic effects. Fourth, this compound could be used in combination with other therapies, such as immunotherapies, to investigate potential synergistic effects. Finally, this compound could be used in combination with other drugs to investigate potential synergistic effects.
Métodos De Síntesis
1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea is synthesized through a three-step process. The first step involves the reaction of ethylbenzene with ethylmagnesium bromide to produce ethoxybenzene. The second step is a Michael addition reaction of ethoxybenzene with 5-methyl-1H-indole-2-carboxylic acid to produce this compound. The third and final step is a condensation reaction of the intermediate with ethylmagnesium bromide to complete the synthesis of this compound.
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-2-23-15-6-4-3-5-14(15)20-17(22)18-12-7-8-13-11(9-12)10-16(21)19-13/h3-9H,2,10H2,1H3,(H,19,21)(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYBDMMHOKLGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.